alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Overview
Description
Alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol, commonly known as hexamethylenetetramine, is a white crystalline powder with a chemical formula of C6H12N4O. It is widely used in the pharmaceutical, chemical, and food industries due to its unique properties.
Mechanism of Action
Hexamethylenetetramine has a unique mechanism of action, which involves the release of formaldehyde in an acidic environment. The released formaldehyde reacts with amino groups in proteins and nucleic acids, leading to the denaturation of these biomolecules. This mechanism of action is exploited in the treatment of urinary tract infections, where hexamethylenetetramine is used to acidify the urine and release formaldehyde, which acts as an antimicrobial agent.
Biochemical and Physiological Effects:
Hexamethylenetetramine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as catalase and peroxidase, in plants. It also has a hypoglycemic effect in diabetic rats, which is attributed to its ability to increase insulin secretion. In addition, hexamethylenetetramine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
Hexamethylenetetramine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It is also relatively inexpensive compared to other reagents used in the laboratory. However, hexamethylenetetramine has some limitations as well. It is highly soluble in water, which makes it difficult to isolate and purify. It also has a low melting point, which can make it difficult to handle in solid form.
Future Directions
There are several future directions for research on hexamethylenetetramine. One area of research is the development of new drug delivery systems using hexamethylenetetramine. Another area of research is the development of new antimicrobial agents based on the mechanism of action of hexamethylenetetramine. In addition, further research is needed to understand the neuroprotective effects of hexamethylenetetramine and its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
Hexamethylenetetramine has been extensively studied for its various applications in different fields of science. In the pharmaceutical industry, it is used as a drug delivery agent due to its ability to form inclusion complexes with various drugs. It is also used as a preservative in the food industry due to its antimicrobial properties. In the chemical industry, it is used as a curing agent for phenolic resins and as a fuel additive.
properties
IUPAC Name |
2-[3,5-bis(2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9,16-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWGKXGRNQNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173241 | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19576-38-6 | |
Record name | α1,α1,α3,α3,α5,α5-Hexamethyl-1,3,5-benzenetrimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19576-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019576386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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